molecular formula C11H8BrN3 B13692060 2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine

2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine

Katalognummer: B13692060
Molekulargewicht: 262.10 g/mol
InChI-Schlüssel: FGAQZAOVGANTRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32632778” is a chemical entity with unique properties and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32632778” involves a series of chemical reactions under controlled conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of “MFCD32632778” is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a larger scale. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of high-quality compound.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD32632778” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions of “MFCD32632778” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction’s outcome and the quality of the final product.

Major Products Formed: The major products formed from the reactions of “MFCD32632778” depend on the type of reaction and the reagents used. These products are often intermediates or derivatives that have specific applications in various fields.

Wissenschaftliche Forschungsanwendungen

“MFCD32632778” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on biological systems and its use in biochemical assays. In medicine, “MFCD32632778” is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of “MFCD32632778” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: “MFCD32632778” can be compared with other similar compounds based on its molecular structure and properties. Some of the similar compounds include those with analogous functional groups or similar molecular frameworks.

Uniqueness: The uniqueness of “MFCD32632778” lies in its specific molecular structure and the unique properties it imparts. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Eigenschaften

Molekularformel

C11H8BrN3

Molekulargewicht

262.10 g/mol

IUPAC-Name

6-bromo-5H-indeno[1,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H8BrN3/c12-9-3-1-2-7-8(9)4-6-5-14-11(13)15-10(6)7/h1-3,5H,4H2,(H2,13,14,15)

InChI-Schlüssel

FGAQZAOVGANTRJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CN=C(N=C2C3=C1C(=CC=C3)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.